molecular formula C15H21BrN2O B4745316 N-[4-bromo-2-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide

N-[4-bromo-2-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B4745316
M. Wt: 325.24 g/mol
InChI Key: HBAVWKHVNZFYAQ-UHFFFAOYSA-N
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Description

N-[4-bromo-2-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide is a synthetic organic compound that features a brominated aromatic ring and a pyrrolidine moiety

Properties

IUPAC Name

N-(4-bromo-2-propan-2-ylphenyl)-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O/c1-11(2)13-9-12(16)5-6-14(13)17-15(19)10-18-7-3-4-8-18/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAVWKHVNZFYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)NC(=O)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-bromo-2-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:

    Bromination: The starting material, 2-(propan-2-yl)phenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 4-bromo-2-(propan-2-yl)phenyl.

    Acylation: The brominated intermediate is then acylated with chloroacetyl chloride in the presence of a base like triethylamine to form 4-bromo-2-(propan-2-yl)phenyl chloroacetamide.

    Pyrrolidine Substitution: Finally, the chloroacetamide is reacted with pyrrolidine under basic conditions to yield the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-bromo-2-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution: Products depend on the nucleophile used (e.g., azide, thiol derivatives).

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Hydrolysis: Carboxylic acid and pyrrolidine derivatives.

Scientific Research Applications

N-[4-bromo-2-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting neurological and inflammatory conditions.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in chemical biology to probe cellular pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-[4-bromo-2-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated aromatic ring and pyrrolidine moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by inhibiting or activating their function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-2-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide
  • N-[4-fluoro-2-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide
  • N-[4-methyl-2-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide

Uniqueness

N-[4-bromo-2-(propan-2-yl)phenyl]-2-(pyrrolidin-1-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the combination of the brominated aromatic ring and pyrrolidine moiety provides a distinct chemical profile that can be exploited for specific applications in medicinal chemistry and drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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